An In-depth Technical Guide to the Physicochemical Properties of Sodium 4,4'-oxybis(butane-1-sulfonate)
An In-depth Technical Guide to the Physicochemical Properties of Sodium 4,4'-oxybis(butane-1-sulfonate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4,4'-oxybis(butane-1-sulfonate), also known as Bis(4-sulfobutyl)ether disodium, is a chemical compound with emerging interest in pharmaceutical and biotechnological research. Its structure, featuring two butane sulfonate moieties linked by an ether oxygen, imparts unique physicochemical properties that are relevant to its potential applications, notably as a stabilizer in formulations and as a potential therapeutic agent in neurodegenerative diseases. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its mechanism of action, particularly in the context of amyloid-beta aggregation.
Physicochemical Properties
The physicochemical properties of Sodium 4,4'-oxybis(butane-1-sulfonate) are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
Table 1: General and Chemical Identity
| Property | Value |
| Chemical Name | Sodium 4,4'-oxybis(butane-1-sulfonate) |
| Synonyms | Bis(4-sulfobutyl)ether disodium salt, 4,4'-Oxybis-1-butanesulfonic acid disodium salt |
| CAS Number | 183278-30-0 |
| Molecular Formula | C₈H₁₆Na₂O₇S₂ |
| Molecular Weight | 334.32 g/mol |
| IUPAC Name | disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate |
| InChI Key | FMASHOOOLPDQTK-UHFFFAOYSA-L |
| SMILES | C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] |
| Appearance | White Solid |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | >296 °C[1] |
| Boiling Point | Decomposes at high temperatures |
| Solubility | High solubility in water.[2] Moderately soluble in polar organic solvents like methanol and ethanol.[2] |
| pKa (of parent acid) | ~1.47 (Predicted for 4,4'-oxybis(butane-1-sulfonic acid))[3] |
| Stereochemistry | Achiral |
| Stability | Hygroscopic |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Sodium 4,4'-oxybis(butane-1-sulfonate) are provided below.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol describes a plausible method for the synthesis of Sodium 4,4'-oxybis(butane-1-sulfonate) based on the Williamson ether synthesis, a common method for preparing ethers.[4][5][6][7][8]
Materials:
-
4-Bromo-1-butanesulfonic acid sodium salt
-
1,4-Butanediol
-
Sodium hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Alkoxide: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,4-butanediol in anhydrous DMF. Add one equivalent of sodium hydroxide pellets portion-wise while stirring. The reaction is exothermic. Stir the mixture at room temperature for 1 hour to ensure the complete formation of the sodium alkoxide.
-
Ether Synthesis: To the freshly prepared alkoxide solution, add a solution of 4-bromo-1-butanesulfonic acid sodium salt in anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing distilled water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Extraction: Separate the aqueous layer. Extract the aqueous layer twice more with diethyl ether to remove any unreacted starting materials and byproducts.
-
Isolation: Combine the aqueous layers and concentrate them under reduced pressure using a rotary evaporator to remove the water.
-
Purification: The resulting solid crude product can be purified by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified white solid product under vacuum to obtain Sodium 4,4'-oxybis(butane-1-sulfonate).
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of Sodium 4,4'-oxybis(butane-1-sulfonate) using reverse-phase HPLC.[9][10][11][12]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Phosphate buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard
-
Milli-Q water
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the Sodium 4,4'-oxybis(butane-1-sulfonate) reference standard and dissolve it in Milli-Q water to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the synthesized Sodium 4,4'-oxybis(butane-1-sulfonate) sample and dissolve it in Milli-Q water to a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
Gradient elution: Start with 100% Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20 minutes.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the calibration curve generated from the standard solutions.
Protocol 3: In Vitro Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol describes a common method to evaluate the inhibitory effect of Sodium 4,4'-oxybis(butane-1-sulfonate) on amyloid-beta (Aβ) peptide aggregation.[13][14]
Materials:
-
Amyloid-beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
Sodium 4,4'-oxybis(butane-1-sulfonate)
Procedure:
-
Aβ Peptide Preparation: Dissolve the Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL. Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide film at -80°C.
-
Aβ Monomer Preparation: Immediately before the assay, dissolve the Aβ peptide film in PBS to a final concentration of 100 µM.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Control: Aβ solution + PBS
-
Test: Aβ solution + Sodium 4,4'-oxybis(butane-1-sulfonate) at various concentrations.
-
Blank: PBS only
-
-
ThT Addition: Add Thioflavin T to each well to a final concentration of 10 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Data Analysis: Subtract the background fluorescence (blank wells) from all readings. Plot the fluorescence intensity against time. The inhibition of Aβ aggregation by Sodium 4,4'-oxybis(butane-1-sulfonate) can be quantified by comparing the lag time and the final fluorescence intensity of the test wells to the control wells.
Mechanism of Action and Signaling Pathways
Sodium 4,4'-oxybis(butane-1-sulfonate) is hypothesized to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. The negatively charged sulfonate groups are thought to play a crucial role in this inhibitory activity.
Putative Signaling Pathway for Amyloid-Beta Aggregation Inhibition
The following diagram illustrates a plausible mechanism by which sulfonate-containing compounds like Sodium 4,4'-oxybis(butane-1-sulfonate) may inhibit the fibrillation of amyloid-beta peptides. The interaction is thought to occur at the early stages of aggregation, preventing the formation of toxic oligomers and mature fibrils.
Caption: Putative mechanism of Aβ aggregation inhibition.
Experimental Workflow for Investigating Amyloid-Beta Inhibition
The following diagram outlines a typical experimental workflow for screening and characterizing potential inhibitors of amyloid-beta aggregation.
Caption: Workflow for Aβ inhibitor screening.
Conclusion
Sodium 4,4'-oxybis(butane-1-sulfonate) possesses distinct physicochemical properties, primarily driven by its dual sulfonate groups and flexible ether linkage, which contribute to its high water solubility and potential as a biological modulator. The provided experimental protocols offer a foundation for its synthesis, purification, and evaluation as an inhibitor of amyloid-beta aggregation. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential in the context of neurodegenerative diseases. This technical guide serves as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
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- 3. Sulphated compounds attenuate beta-amyloid toxicity by inhibiting its association with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
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- 11. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-BUTANE SULFONIC ACID SODIUM SALT ANHYDROUS(FOR HPLC) | 2386-54-1 | MSDS and Specifications of 1-BUTANE SULFONIC ACID SODIUM SALT ANHYDROUS(FOR HPLC) [molychem.net]
- 13. Sulfonic acid functionalized β-amyloid peptide aggregation inhibitors and antioxidant agents for the treatment of Alzheimer's disease: Combining machine learning, computational, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
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